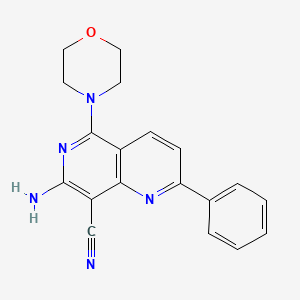

7-Amino-5-(morpholin-4-yl)-2-phenyl-1,6-naphthyridine-8-carbonitrile

CAS No.: 922522-98-3

Cat. No.: VC18983785

Molecular Formula: C19H17N5O

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 922522-98-3 |

|---|---|

| Molecular Formula | C19H17N5O |

| Molecular Weight | 331.4 g/mol |

| IUPAC Name | 7-amino-5-morpholin-4-yl-2-phenyl-1,6-naphthyridine-8-carbonitrile |

| Standard InChI | InChI=1S/C19H17N5O/c20-12-15-17-14(6-7-16(22-17)13-4-2-1-3-5-13)19(23-18(15)21)24-8-10-25-11-9-24/h1-7H,8-11H2,(H2,21,23) |

| Standard InChI Key | NLRDOZMLZXMBCF-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCN1C2=NC(=C(C3=C2C=CC(=N3)C4=CC=CC=C4)C#N)N |

Introduction

Structural and Molecular Characteristics

The molecular formula of 7-amino-5-(morpholin-4-yl)-2-phenyl-1,6-naphthyridine-8-carbonitrile is C₁₉H₁₇N₅O, with a molecular weight of 331.4 g/mol. Key structural features include:

-

1,6-Naphthyridine core: A bicyclic system with nitrogen atoms at positions 1 and 6.

-

Morpholino substituent: A saturated six-membered ring containing one oxygen and one nitrogen atom, contributing to solubility and target binding.

-

Phenyl and cyano groups: Enhances hydrophobic interactions and electronic properties.

The IUPAC name is 7-amino-5-morpholin-4-yl-2-phenyl-1,6-naphthyridine-8-carbonitrile, and its SMILES representation is C1COCCN1C2=NC(=C(C3=C2C=CC(=N3)C4=CC=CC=C4)C#N)N .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 7-amino-5-(morpholin-4-yl)-2-phenyl-1,6-naphthyridine-8-carbonitrile involves multi-step reactions:

-

Core Formation: Friedländer condensation or Smiles rearrangement to construct the 1,6-naphthyridine scaffold .

-

Functionalization:

A representative synthesis route is:

Key Challenges

-

Aldehyde Oxidase (AO) Metabolism: The 1,6-naphthyridine core is susceptible to AO-mediated oxidation, leading to inactive metabolites like C5-hydroxylated derivatives .

-

Stereochemical Control: Ensuring regioselectivity during functionalization requires careful optimization of reaction conditions .

Biological Activity and Mechanisms

Kinase Inhibition

The compound exhibits dual inhibition of CDK8/CDK19, kinases involved in transcriptional regulation and oncogenic signaling (e.g., Wnt/β-catenin) . Key findings:

-

Binding Mode: The morpholino group interacts with Lys52 via hydrogen bonding, while the phenyl group forms π-cation interactions with Arg356 .

-

Potency: IC₅₀ values in the nanomolar range (5–33 nM) for CDK8/19, comparable to reference inhibitors like CCT251545 .

| Parameter | Value (CDK8) | Value (CDK19) |

|---|---|---|

| IC₅₀ (nM) | 5 | 6 |

| Selectivity (Kinome) | >250 kinases | >250 kinases |

Pharmacokinetic and Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: Moderate (0.1–1 mg/mL) due to the hydrophobic phenyl group.

-

Metabolic Stability: Low in hepatic microsomes (Cl₍ᵢₙₜ₎ >50 mL/min/kg) owing to AO-mediated oxidation .

In Vivo Performance

-

Oral Bioavailability: <20% in murine models due to efflux transporter affinity (e.g., P-gp) .

-

Half-Life: ~2–4 hours, necessitating twice-daily dosing for sustained activity .

Comparative Analysis with Analogues

| Compound | CDK8 IC₅₀ (nM) | Metabolic Stability (Cl₍ᵢₙₜ₎) | Key Structural Difference |

|---|---|---|---|

| Target Compound | 5 | 45 mL/min/kg | C8-Cyano, C7-Amino |

| CCT251545 | 8 | 30 mL/min/kg | Spirolactam at C5 |

| Senexin A | 15 | 60 mL/min/kg | Trifluoromethyl at C3 |

The C7-amino and C8-cyano groups enhance kinase affinity but reduce metabolic stability compared to spirolactam-containing analogues .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume